2-(Morpholin-3-yl)benzonitrile
Description
2-(Morpholin-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a morpholine ring at the 2-position. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. Its synthesis typically involves nucleophilic substitution or cyclization reactions, as evidenced by its inclusion in automated organic synthesis platforms .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-morpholin-3-ylbenzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-9-3-1-2-4-10(9)11-8-14-6-5-13-11/h1-4,11,13H,5-6,8H2 |
InChI Key |
QDPRCTUWZOTLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)benzonitrile typically involves the reaction of 3-morpholinylamine with benzonitrile under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the amine group of 3-morpholinylamine and the nitrile group of benzonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the benzonitrile moiety.
Substitution: Substituted benzonitrile derivatives with various functional groups.
Scientific Research Applications
2-(Morpholin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)benzonitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzonitrile moiety can participate in binding interactions with proteins, influencing their function. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Benzonitriles with Morpholine Derivatives
- 4-(2-Morpholin-4-ylethoxy)benzonitrile (CAS 34334-04-8): This compound differs by having a morpholine ring connected via an ethoxy linker.
- N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f) :
The addition of a cyclopropanamine group introduces steric bulk and basicity, which may improve interactions with enzymatic active sites. Its synthesis under mild conditions (room temperature, 72% yield) suggests higher synthetic accessibility compared to 2-(Morpholin-3-yl)benzonitrile derivatives .
Benzonitriles with Alternative Heterocycles
- 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.13.m) :
The trifluoromethyl and triazole groups enhance lipophilicity and metabolic stability, critical for agrochemical applications. In contrast, the morpholine group in this compound offers hydrogen-bonding capacity, favoring solubility in polar solvents . - This structural difference may influence pharmacokinetic properties, such as tissue penetration .
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects: Ortho-substituents on aniline rings (e.g., in 1-aminoisoquinoline synthesis) reduce yields due to steric hindrance, whereas para/meta-substituents have minimal impact . Morpholine’s electron-donating nature mitigates such steric challenges in this compound derivatives.
- Synthetic Efficiency : Automated synthesis platforms achieve high yields (e.g., 87% for 6g) for morpholine-containing benzonitriles, underscoring their versatility .
- Biological Relevance : Fluorinated analogs (e.g., II.13.m) exhibit superior environmental stability, while morpholine derivatives excel in aqueous solubility for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
